REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]([CH3:14])([C:11](O)=[O:12])[CH3:10])=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:15][N:16]1CCOCC1.C(OC(Cl)=O)C(C)C>C1COCC1>[C:1]([O:5][C:6]([NH:8][C:9]([CH3:14])([C:11]([NH:16][CH3:15])=[O:12])[CH3:10])=[O:7])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
2.87 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C)(C(=O)O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
acetone ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
Type
|
CUSTOM
|
Details
|
to stir for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
split in two equal halves (approximately 12 ml each)
|
Type
|
ADDITION
|
Details
|
One sample was treated with methylamine in THF (5 ml of 2.0M solution)
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residues were re-dissolved in dichloromethane (30 ml)
|
Type
|
WASH
|
Details
|
washed with water, saturated aqueous sodium hydrogen carbonate, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C)(C(=O)NC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.67 g | |
YIELD: PERCENTYIELD | 42.6% | |
YIELD: CALCULATEDPERCENTYIELD | 21.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |